8-Methylquinolin-5-ol hydrobromide
Description
Properties
IUPAC Name |
8-methylquinolin-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGSUXYIHLXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Established Synthetic Pathways for Hydroxyquinoline Frameworks
The construction of the fundamental hydroxyquinoline scaffold can be achieved through several classical and modern synthetic methodologies. These methods provide the foundational chemistry upon which the targeted synthesis of 8-Methylquinolin-5-ol (B3187586) and its analogs can be built.
Adaptations of Classical Quinoline (B57606) Syntheses for Substituted Hydroxyquinolines
The Skraup synthesis, a classic and enduring method, traditionally involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com For the synthesis of substituted hydroxyquinolines, this reaction can be adapted by using appropriately substituted anilines. For instance, the use of aminophenols can lead to the formation of hydroxyquinolines. google.comgoogle.com Specifically, to target an 8-hydroxyquinoline (B1678124), o-aminophenol is a logical starting material. google.comresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative and subsequent electrophilic cyclization and dehydrogenation. pharmaguideline.com
The Doebner-von Miller reaction, another classical method, involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis or Brønsted acid. This method offers a more versatile approach to introducing substituents onto the quinoline ring. For example, using crotonaldehyde (B89634) with an appropriate aminophenol could theoretically lead to a methyl-substituted hydroxyquinoline.
Modern Cross-Coupling Reactions in Hydroxyquinoline Synthesis
Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile tool for the construction of complex molecules, including substituted quinolines. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be highly effective for the formation of carbon-carbon bonds. wikipedia.org
This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org In the context of hydroxyquinoline synthesis, a halogenated quinoline can be coupled with an aryl or alkyl boronic acid to introduce a desired substituent. For instance, a chloro- or bromo-substituted 8-hydroxyquinoline derivative can be coupled with an appropriate boronic acid to introduce substituents at various positions. researchgate.netresearchgate.net The use of a protective group for the hydroxyl functionality, such as a tosyl group, can be crucial to prevent interference with the coupling reaction. researchgate.net This strategy allows for the late-stage functionalization of the quinoline core, providing a modular approach to a wide range of derivatives.
The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. nih.govwikipedia.org These features make it an attractive method for the synthesis of highly functionalized quinolines that may be difficult to access through classical methods.
Targeted Synthesis of 8-Methylquinolin-5-ol and its Analogs
The specific synthesis of 8-Methylquinolin-5-ol requires careful consideration of regioselectivity to ensure the correct placement of the methyl and hydroxyl groups.
Regioselective Functionalization Approaches
Achieving the desired substitution pattern on the quinoline ring is a key challenge. Regioselective functionalization can be approached in several ways. One method involves the direct C-H functionalization of the quinoline ring system. mdpi.com This modern approach allows for the direct introduction of functional groups at specific positions, often guided by the inherent reactivity of the quinoline nucleus or through the use of directing groups.
Another strategy relies on the use of pre-functionalized starting materials. For example, starting with a quinoline derivative that already possesses a substituent at a specific position can direct subsequent reactions to other sites on the ring. The bromination of 8-substituted quinolines, for instance, has been studied to understand the directing effects of the substituent at the 8-position. acgpubs.orgresearchgate.netresearchgate.net The nature of the substituent (e.g., -OH, -OCH3, -NH2) influences the position of bromination. acgpubs.orgresearchgate.net
Directed ortho-metalation is another powerful technique for regioselective functionalization. In this approach, a directing group on the quinoline ring directs the deprotonation of an adjacent C-H bond by a strong base, followed by quenching with an electrophile. This allows for the precise introduction of substituents at positions that might otherwise be difficult to functionalize.
Strategies for Introduction of Methyl and Hydroxyl Functionalities at Specific Positions
The introduction of the methyl and hydroxyl groups at the 8- and 5-positions, respectively, can be achieved through several synthetic routes.
One approach is to start with a precursor that already contains one or both of these functional groups in the correct positions. For example, the Skraup synthesis using 2-amino-4-methylphenol (B1222752) as the starting aniline derivative can directly lead to the formation of 5-methylquinolin-8-ol. rsc.org
Alternatively, a functional group interconversion strategy can be employed. For instance, an 8-aminoquinoline (B160924) derivative could potentially be converted to an 8-hydroxyquinoline via a diazotization reaction followed by hydrolysis. Similarly, a methyl group can be introduced through various methods, including Friedel-Crafts alkylation or through cross-coupling reactions.
The synthesis of 2,3-dimethyl-8-fluoroquinolin-4-ol has been demonstrated starting from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate, showcasing a method to build a substituted quinoline ring. nih.gov A similar strategy could potentially be adapted for the synthesis of 8-methylquinolin-5-ol.
A synthesis of 5-bromo-8-methylquinoline (B1275203) has been reported, which could serve as a key intermediate. The bromine at the 5-position could then be converted to a hydroxyl group through a nucleophilic substitution reaction or a palladium-catalyzed hydroxylation.
Formation of Hydrobromide Salts: Principles and Methodologies
Once the 8-Methylquinolin-5-ol base has been synthesized, the final step is the formation of its hydrobromide salt. This is typically achieved by reacting the free base with hydrobromic acid (HBr). The nitrogen atom in the quinoline ring is basic and will readily accept a proton from the acid to form the corresponding ammonium (B1175870) salt.
The reaction is generally straightforward and is often carried out by dissolving the quinoline derivative in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, and then adding a solution of HBr in water or an organic solvent. The hydrobromide salt, being ionic, is typically less soluble in organic solvents than the free base and will often precipitate out of the solution, allowing for easy isolation by filtration. The formation of the salt can be confirmed by analytical techniques such as melting point determination and spectroscopic methods. During the bromination of 8-hydroxyquinoline, the formation of a quinoline salt due to the presence of HBr has been observed. acgpubs.org
Derivatization and Functional Group Interconversion
The structural framework of 8-methylquinolin-5-ol hydrobromide, featuring a quinoline core substituted with both a hydroxyl and a methyl group, offers a versatile platform for a variety of derivatization and functional group interconversion reactions. These modifications are crucial for tuning the molecule's chemical and physical properties.
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring. researchgate.net Consequently, electrophilic attack preferentially occurs on the benzene ring (carbocycle), primarily at positions 5 and 8, where the stability of the resulting cationic intermediate is greatest. quimicaorganica.orguop.edu.pk Forcing conditions, such as fuming nitric acid and sulfuric acid for nitration, are often required for these substitutions on the parent quinoline molecule. uop.edu.pk
In the case of 8-methylquinolin-5-ol, the directing effects of the existing substituents, the hydroxyl (-OH) and methyl (-CH₃) groups, are paramount. The hydroxyl group at C-5 is a powerful activating, ortho-, para-directing group. The methyl group at C-8 is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl group. The phenolic -OH group makes the molecule susceptible to various chemical modifications, including electrophilic aromatic substitution. nih.gov
Theoretical studies on 8-hydroxyquinoline using Density Functional Theory (DFT) have been employed to predict the sites of electrophilic attack. researchgate.netorientjchem.org For 8-methylquinolin-5-ol, the powerful activating effect of the C-5 hydroxyl group would strongly direct incoming electrophiles to the ortho position (C-6) and the para position (C-7, relative to the C-5 OH, though this is not a standard para relationship in a fused ring system). The C-8 methyl group would direct to the C-7 position. Therefore, substitution is most likely to occur at the C-6 and C-7 positions of the quinoline ring, which are activated by the hydroxyl group.
Halogenation is a common electrophilic substitution reaction. For instance, 8-hydroxyquinoline can be brominated using N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol. nih.gov A variety of substituted quinolines can be synthesized through the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.gov
| Parent Molecule | Substituent(s) | Favored Position(s) for Electrophilic Attack | Reference |
|---|---|---|---|
| Quinoline | None | C-5 and C-8 | quimicaorganica.orguop.edu.pk |
| 8-Hydroxyquinoline | 8-OH | C-5 and C-7 (ortho/para to -OH) | nih.gov |
| 8-Methylquinoline (B175542) | 8-CH₃ | C-5 and C-7 (ortho/para to -CH₃) | nih.govacs.org |
| 8-Methylquinolin-5-ol | 5-OH, 8-CH₃ | C-6 and C-7 (activated by 5-OH) | N/A |
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, and hydroxyquinolines are excellent substrates for this transformation. mdpi.comnih.gov For 8-hydroxyquinoline (oxine) and its derivatives, the reaction provides a straightforward method to introduce aminoalkyl groups, typically at the C-7 position, which is ortho to the activating hydroxyl group. mdpi.comnih.gov This reaction involves three components: a compound with an active hydrogen (the hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comproquest.com The reaction proceeds under mild conditions and is a highly efficient method for generating structurally diverse derivatives. researchgate.netu-szeged.hu
In the context of 8-methylquinolin-5-ol, the C-5 hydroxyl group activates the C-6 position for electrophilic substitution. Therefore, it is expected that the Mannich reaction would proceed at the C-6 position, introducing an aminomethyl group. The general scheme involves the reaction of 8-methylquinolin-5-ol with formaldehyde (B43269) and a selected amine. A wide variety of primary and secondary amines, including aliphatic and aromatic ones, can be utilized in this reaction. mdpi.comnih.gov
Research on other hydroxyquinolines has demonstrated the versatility of this method. For example, 5-chloro-8-hydroxyquinoline (B194070) has been reacted with ciprofloxacin (B1669076) in the presence of paraformaldehyde to yield a hybrid molecule. nih.gov Similarly, various primary amines have been successfully reacted with 8-hydroxyquinoline and formaldehyde to produce a range of Mannich bases. proquest.com
| Hydroxyquinoline Substrate | Amine | Aldehyde | Position of Aminomethylation | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Primary or Secondary Amines | Formaldehyde | C-7 | mdpi.comnih.gov |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Aliphatic amines, amino acids, benzylamines | Formalin | C-7 | u-szeged.hu |
| 5-Bromo-8-hydroxyquinoline | Various amines | Formalin | C-7 | mdpi.com |
| 5-Chloro-8-hydroxyquinoline | Phthalimide, isatin, diphenylamine | Formaldehyde | Not specified | researchgate.net |
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. 8-Methylquinoline is an ideal substrate for such reactions, particularly for the functionalization of the C(sp³)–H bonds of the methyl group. nih.gov The nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of a cyclometalated intermediate with a transition metal catalyst, which leads to selective C-H activation at the methyl group. nih.govresearchgate.net
A variety of transition metals, including rhodium nih.govacs.org, ruthenium acs.org, and cobalt acs.org, have been shown to effectively catalyze the C-H functionalization of 8-methylquinolines. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly from the methyl group.
Key functionalization reactions include:
Alkylation: The direct alkylation of the C(sp³)–H bond of 8-methylquinolines with various olefins (like acrylates and styrenes) has been achieved using ruthenium and rhodium catalysts. acs.org This reaction is highly regioselective, yielding the linear alkylated product. acs.org
Alkenylation: Cobalt(III) catalysts have been employed for the highly regioselective and stereoselective alkenylation of the 8-methyl group with alkynes. acs.org
Arylation/Oxidation: Palladium(II) catalysts can facilitate the arylation and subsequent oxidation of the benzylic C-H bonds of 8-methylquinolines, providing access to 8-benzoylquinolines. acs.org
These C-H activation strategies offer a highly atom-economical and efficient pathway to complex derivatives of 8-methylquinoline, which would be difficult to access through traditional synthetic routes. nih.govacs.org The functionalization occurs specifically at the methyl group, leaving the rest of the quinoline ring intact.
| Catalyst System | Reactant | Transformation | Product Type | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ or [CpRhIIICl₂]₂ | Olefins (e.g., acrylates, styrenes) | Alkylation | Linear alkylated 8-methylquinoline | acs.org |
| CpCo(III) | Alkynes | Alkenylation | Alkenylated 8-methylquinoline | acs.org |
| Pd(II) | Aryl sources | Arylation/Oxidation | 8-Benzoylquinoline | acs.org |
| Rhodium(I) complex | - | C(sp²)–H activation | Rhodium(I)-(quinolinyl) derivatives | nih.govacs.org |
The hydroxyquinoline moiety possesses a rich redox chemistry. The phenolic hydroxyl group can be readily oxidized, and the quinoline ring system can undergo reduction.
Oxidation to Quinones: Phenols, including hydroxyquinolines, can be oxidized to form quinones. libretexts.org Specifically, 8-hydroxyquinoline can undergo clean catalytic oxidation to produce quinoline-5,8-dione, a key structural fragment in some antitumor compounds. rsc.org This transformation can be achieved using reagents like tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org The oxidation of hydroquinones to quinones is a reversible 2-electron, 2-proton process, making these systems important in biochemical redox reactions. jackwestin.comreddit.com Given this precedent, 8-methylquinolin-5-ol is expected to be oxidizable to 8-methylquinoline-5,6-dione or other quinone-type structures, although the precise outcome would depend on the specific oxidizing agent and reaction conditions. Fremy's salt is another oxidant capable of converting aniline derivatives and phenols into quinones, sometimes directly yielding hydroxyquinones. libretexts.orgmdpi.com
Reduction Chemistry: The quinoline ring itself can be reduced under various conditions. Mild reduction of quinoline with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with hydrogen over a platinum catalyst can lead to the fully saturated decahydroquinoline. uop.edu.pk
Regarding "halogen reduction," this can refer to the dehalogenation of a halogenated quinoline. More commonly in the context of redox chemistry, it may involve the reduction of the quinoline ring in the presence of a halogen source or the behavior of the molecule in redox reactions involving halogen radicals. Pulse radiolysis studies of 8-hydroxyquinoline have shown that it reacts with radicals like Br₂⁻ and N₃⁻ via electron transfer, leading to the formation of a phenoxyl-type radical, especially at higher pH. acs.orgacs.org
Furthermore, enzymatic methods for halogenation have been explored. A flavin-dependent halogenase has been used for the selective biochlorination of various hydroxyquinolines, although 8-hydroxyquinoline itself was not a substrate for the tested enzyme. usu.eduusu.edu
| Substrate | Reagent/Condition | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | tert-Butyl hydroperoxide, FePcS–SiO₂ catalyst | Oxidation | Quinoline-5,8-dione | rsc.org |
| Phenols | Fremy's salt | Oxidation | p-Quinones | libretexts.org |
| Quinoline | Sn, HCl | Reduction | 1,2,3,4-Tetrahydroquinoline | uop.edu.pk |
| Quinoline | H₂, Pt catalyst | Reduction | Decahydroquinoline | uop.edu.pk |
| 8-Hydroxyquinoline | Br₂⁻, N₃⁻ radicals (pulse radiolysis) | One-electron oxidation | Phenoxyl-type radical | acs.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Application of ¹H, ¹³C, and Multinuclear NMR Techniques for Quinoline (B57606) Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of quinoline derivatives. tsijournals.comresearchgate.net The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise mapping of the molecular structure. For instance, in 8-methylquinoline (B175542), the proton NMR spectrum shows distinct signals for the methyl group protons and the aromatic protons on the quinoline ring. chemicalbook.com The chemical shifts and coupling patterns of these protons provide unambiguous evidence for the substitution pattern.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning complex spectra of quinoline derivatives. nih.gov These experiments establish correlations between different nuclei, helping to piece together the complete molecular framework.
Elucidation of Substituent Effects on Chemical Shifts and Coupling Constants
The introduction of substituents onto the quinoline ring system significantly influences the chemical shifts and coupling constants of the neighboring nuclei. nih.gov For example, the position of a substituent can cause notable changes in the electron density distribution across the aromatic rings, leading to upfield or downfield shifts in the NMR spectrum. uncw.edu The concentration of the sample can also affect chemical shifts due to intermolecular interactions like π-π stacking. uncw.eduuncw.edu
The hydrobromide salt formation in 8-Methylquinolin-5-ol (B3187586) hydrobromide will have a pronounced effect on the chemical shifts, particularly for the protons and carbons near the nitrogen atom and the hydroxyl group, due to protonation and changes in the electronic structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions. uoa.grresearchgate.netnih.gov
In the case of 8-Methylquinolin-5-ol hydrobromide, FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:
O-H stretching: A broad band indicative of the hydroxyl group, likely involved in hydrogen bonding.
N-H stretching: A band resulting from the protonated quinoline nitrogen.
C-H stretching: Bands for the aromatic and methyl protons.
C=C and C=N stretching: Vibrations within the quinoline ring system. researchgate.net
C-O stretching: Associated with the phenolic hydroxyl group.
The positions and shapes of these bands can be influenced by intermolecular hydrogen bonding and other non-covalent interactions within the crystal lattice, providing insights into the solid-state structure. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. researchgate.netiosrjournals.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. uoa.grnih.gov
For this compound, techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) would be employed. ESI is a soft ionization technique suitable for polar and ionic compounds, which would allow for the detection of the protonated molecular ion of the organic cation. HRMS provides highly accurate mass measurements, enabling the determination of the elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the hydroxyl group to increase volatility. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN, as well as cleavages related to the substituents. nih.govresearchgate.netrsc.org The mass spectrum of 8-methylquinoline, for example, shows a prominent molecular ion peak and characteristic fragment ions. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Molecular Conformation and Crystal Packing
A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the 8-methylquinolin-5-ol cation and the position of the bromide anion. It would also elucidate the intricate network of intermolecular interactions that govern the crystal packing. researchgate.net These interactions can include:
Hydrogen bonding: Between the hydroxyl group, the protonated quinoline nitrogen, and the bromide anion.
π-π stacking: Interactions between the aromatic rings of adjacent quinoline moieties. uncw.edu
Ion-pairing interactions: Between the positively charged quinolinium ion and the negatively charged bromide ion.
Understanding the crystal packing is essential as it influences the bulk properties of the solid, such as solubility and melting point. The Cambridge Structural Database (CSD) is a critical resource for comparing the crystal structures of related quinoline derivatives. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture and bulk properties of this compound are dictated by a variety of intermolecular forces. A detailed crystallographic analysis would be essential to empirically determine the precise nature and geometry of these interactions.
Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal lattice of this compound would be hydrogen bonding. The hydroxyl group (-OH) at the 5-position is a potent hydrogen bond donor. The protonated quinoline nitrogen, due to the hydrobromide salt formation, and the bromide ion (Br⁻) would act as strong hydrogen bond acceptors. It is anticipated that a robust network of O-H···N and O-H···Br⁻ hydrogen bonds would be a defining feature of its crystal structure. These interactions are crucial in stabilizing the crystal packing and influencing the compound's physical properties such as melting point and solubility.
A summary of the expected intermolecular interactions is presented in Table 1.
Table 1: Anticipated Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | Hydroxyl group (-OH) | Quinoline Nitrogen (protonated), Bromide ion (Br⁻) | Primary force determining crystal lattice structure and stability. |
| π-Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) of adjacent molecule | Contributes to crystal cohesion and electronic properties. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the extent of conjugation and the types of electronic transitions occurring within the molecule.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit characteristic absorption bands arising from the conjugated quinoline ring system. These absorptions are typically attributed to π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to appear at shorter wavelengths in the UV region. The extensive conjugation of the bicyclic quinoline system would result in multiple, well-defined π → π* absorption bands.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atom, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. The protonation of the quinoline nitrogen in the hydrobromide salt may influence the position and intensity of these bands.
The position of the hydroxyl and methyl groups on the quinoline ring will act as auxochromes, causing a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to the parent quinoline molecule. The specific wavelengths and intensities of these absorption bands would provide a detailed fingerprint of the electronic environment of this compound.
A hypothetical summary of expected UV-Vis absorption data is provided in Table 2.
Table 2: Expected UV-Vis Spectral Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) |
| π → π | 220 - 280 | High |
| π → π | 280 - 350 | Moderate to High |
| n → π* | > 350 | Low |
Mechanistic Organic Chemistry and Reaction Kinetics
Exploration of Reaction Mechanisms for Functionalization and Derivatization Pathways
The functionalization of 8-Methylquinolin-5-ol (B3187586) can proceed through several pathways, primarily involving the activated aromatic ring, the hydroxyl group, or the methyl group. The hydrobromide form, with its protonated quinolinium nitrogen, significantly influences the reactivity by deactivating the ring system towards electrophilic attack. Therefore, many functionalization reactions may require initial neutralization to the free base form.
Functionalization of the Aromatic Ring: The hydroxyl group at the C-5 position is a powerful activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions (C-6 and C-8). However, the C-8 position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the C-6 position. Theoretical studies on 8-hydroxyquinoline (B1678124) confirm that the electron density is highest on the carbocyclic ring, making it the preferred site for electrophilic attack. researchgate.netorientjchem.org Common EAS reactions include:
Halogenation: Bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) typically occurs at available positions on the benzene (B151609) ring. nih.gov
Nitration: Nitration of quinolines generally requires harsh conditions (e.g., concentrated nitric and sulfuric acids) and substitution occurs on the more electron-rich benzene ring, typically at the 5- and 8-positions. imperial.ac.uk For 8-Methylquinolin-5-ol, nitration would be directed by the powerful -OH group primarily to the C-6 position.
Mannich Reaction: The Mannich reaction is common for 8-hydroxyquinolines, involving the introduction of an aminomethyl group, typically at the C-5 or C-7 position. nih.gov For the title compound, this would likely occur at C-6.
Functionalization of the Methyl Group: The 8-methyl group is benzylic in nature and can be functionalized through free radical pathways or oxidation.
Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH). For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov
C-H Activation: The presence of the nitrogen atom at the 1-position allows 8-methylquinoline (B175542) to act as a chelating ligand for transition metals. This facilitates the selective C(sp³)–H activation and functionalization of the methyl group. echemi.com
Functionalization of the Hydroxyl Group: The 5-hydroxyl group can undergo reactions typical of phenols, such as etherification. For example, 8-hydroxy-2-methylquinoline can be alkylated at the hydroxyl group using alkyl halides in the presence of a base. nih.gov
Table 1: Potential Functionalization Reactions of 8-Methylquinolin-5-ol
| Functional Group | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ or NBS | 6-Bromo-8-methylquinolin-5-ol |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 8-Methyl-6-nitroquinolin-5-ol | |
| Mannich Reaction | Formaldehyde (B43269), Secondary Amine | 6-(Aminomethyl)-8-methylquinolin-5-ol | |
| Methyl Group | Oxidation | SeO₂, KMnO₄ | 5-Hydroxyquinoline-8-carbaldehyde |
| C-H Functionalization | Transition Metal Catalyst (e.g., Rh, Pd) | Various C-C or C-X coupled products | |
| Hydroxyl Group | Etherification (Williamson) | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | 5-Alkoxy-8-methylquinoline |
Kinetics of Reactions Involving the Hydroxyl and Methyl Groups
Kinetics of Hydroxyl Group Reactions (Electrophilic Aromatic Substitution): The hydroxyl group is a strongly activating, ortho-para directing group, which significantly increases the rate of electrophilic aromatic substitution on the benzene ring. The reaction kinetics for EAS are typically second order, following the rate law: Rate = k[Substrate][Electrophile]
The rate of substitution is much faster than that of unsubstituted benzene. In the case of quinoline (B57606), electrophilic substitution on the carbocyclic ring is generally favored over the less reactive, electron-deficient pyridine (B92270) ring. rsc.orgquimicaorganica.org The protonated nitrogen in the hydrobromide salt deactivates the entire ring system, drastically slowing the kinetics of EAS. Therefore, the reaction is typically performed on the free base under neutral or basic conditions.
Kinetics of Methyl Group Reactions (Free Radical Halogenation): The functionalization of the benzylic methyl group often proceeds via a free-radical mechanism, for example, with N-bromosuccinimide in the presence of a radical initiator (e.g., AIBN or UV light). The kinetics of such reactions follow a complex chain reaction mechanism involving initiation, propagation, and termination steps. The rate is dependent on the concentration of the substrate and the radical initiator, but not typically on the concentration of NBS itself. The stability of the intermediate benzylic radical is a key factor determining the reaction rate.
The oxidation of methyl groups on aromatic rings can also be considered. The kinetics of ketone oxidation, which can be analogous to the oxidation of the methyl group, show that the reaction rate is influenced by the pressure of the reactants and can involve chain branching processes. capes.gov.br
Acid-Base Equilibria and Protonation States of Hydroxyquinolines
8-Methylquinolin-5-ol hydrobromide possesses two primary ionizable groups: the phenolic hydroxyl group and the quinolinium nitrogen.
Quinolinium-Quinoline Equilibrium: The nitrogen atom of the quinoline ring is basic and is protonated in the hydrobromide salt. The pKa of the conjugate acid (the quinolinium ion) is a measure of the basicity of the nitrogen.
Phenol-Phenolate Equilibrium: The hydroxyl group is acidic and can be deprotonated to form a phenolate (B1203915) anion.
The pKa values are influenced by the electronic effects of the substituents. The methyl group at C-8 is a weak electron-donating group, which slightly increases the electron density in the ring system. This effect would be expected to slightly increase the basicity of the nitrogen (increase the pKa of the quinolinium ion) and slightly decrease the acidity of the hydroxyl group (increase its pKa). The hydroxyl group at C-5, being electron-donating through resonance, also influences the basicity of the nitrogen.
In aqueous solution, 8-hydroxyquinoline has a pKa value of approximately 9.9 for the deprotonation of the hydroxyl group. wikipedia.org The pKa for the protonated nitrogen of quinoline is approximately 4.9. Based on these values and substituent effects, the expected pKa values for 8-Methylquinolin-5-ol can be estimated.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Positional Isomerism Effects
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-31G* or 6-311++G(d,p), have been successfully used to optimize molecular geometries and predict vibrational frequencies. nih.govresearchgate.netresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
For a molecule like 8-Methylquinolin-5-ol (B3187586), DFT would be used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 5,7-disubstituted-8-hydroxyquinolines, have demonstrated that DFT calculations can accurately reproduce experimental data, providing confidence in the predicted structures. researchgate.net
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the chemical reactivity of a molecule. These descriptors are based on the molecule's electronic structure and provide a quantitative basis for understanding its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For 8-hydroxyquinoline (B1678124), the parent of the target compound, the HOMO-LUMO gap has been calculated to be approximately 4.52 eV, indicating significant stability. researchgate.net The introduction of a methyl group at the 8-position would subtly alter these energy levels, likely leading to a slightly different reactivity profile. FMO analysis helps to visualize where these orbitals are located on the molecule, identifying the probable sites for nucleophilic and electrophilic attack. researchgate.net
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | DFT | -5.89 | -1.37 | 4.52 | researchgate.net |
The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.orgmdpi.com It is mapped onto the electron density surface, using a color scale to indicate different potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.netmdpi.com These areas often correspond to lone pairs of electrons on heteroatoms. Regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green or yellow areas represent regions of neutral potential. mdpi.com
For 8-Methylquinolin-5-ol, the ESP map would show significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for protonation and hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for understanding non-covalent interactions, which are fundamental to molecular recognition and biological activity. chemrxiv.org
Solvation Models and Environmental Effects on Molecular Properties
The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. Computational solvation models are used to simulate these environmental effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netajchem-a.com
By performing DFT calculations with a solvation model, it is possible to predict how properties like molecular geometry, electronic structure, and reactivity descriptors change from the gas phase to a solution. For instance, a study on a similar quinoline derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, calculated its properties in the gas phase, in water, and in DMSO. nih.gov The results showed that the dipole moment and solvation energy varied significantly between these environments, highlighting the importance of considering solvent effects. nih.gov For 8-Methylquinolin-5-ol hydrobromide, a polar salt, solvation in a polar solvent like water would be critical to its behavior, influencing its solubility and dissociation. researchgate.net
Topological Analysis of Electron Density (e.g., AIM, NBO) for Bonding Characterization
Topological analysis methods provide a deeper understanding of the chemical bonding and electronic structure within a molecule.
Atoms in Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density to partition the molecule into atomic basins. This allows for the characterization of chemical bonds based on the properties of the electron density at bond critical points.
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.net This method provides quantitative information about intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. nih.gov For 8-Methylquinolin-5-ol, NBO analysis could be used to characterize the intramolecular hydrogen bond between the hydroxyl group at position 5 and the nitrogen atom at position 1. It can also reveal the nature of the C-N, C-O, and C-C bonds within the quinoline ring system, providing insights into the molecule's aromaticity and stability. nih.govresearchgate.net
Prediction of pKa Values, Protonation Behavior, and Tautomeric Forms
Computational methods can predict the pKa of a molecule, which is a measure of its acidity. This is crucial for understanding the protonation state of the molecule at a given pH. chemrxiv.org For this compound, theoretical calculations can determine the pKa of the phenolic hydroxyl group and the pyridinium nitrogen, predicting which form will be dominant in a solution.
Coordination Chemistry and Metal Complexation Research
8-Methylquinolin-5-ol (B3187586) as a Ligand in Metal Complex Synthesis
The defining feature of 8-hydroxyquinoline (B1678124) and its derivatives, including 8-Methylquinolin-5-ol, is their capacity to act as chelating ligands. nih.gov This ability stems from the presence of both a nitrogen atom in the quinoline (B57606) ring and a hydroxyl group at the 8-position, which can coordinate to a metal ion to form a stable five-membered ring. nih.govresearchgate.net
Chelation Modes and Ligand Design Principles for Substituted Hydroxyquinolines
8-Hydroxyquinoline (8-HQ) and its substituted derivatives are classic examples of bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. researchgate.netnih.gov This chelation results in the formation of a stable five-membered ring structure. nih.gov The parent molecule, 8-hydroxyquinoline, is the only one of its seven monohydroxyquinoline isomers that can form these stable chelates with divalent metal ions. nih.gov The formation of such chelate rings is a key principle in ligand design, as it significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. nih.govuncw.edu
The introduction of substituents onto the 8-hydroxyquinoline scaffold, such as the methyl group in 8-Methylquinolin-5-ol, can influence the ligand's electronic properties, steric hindrance, and lipophilicity. These modifications can, in turn, affect the stability, structure, and reactivity of the metal complexes formed. For instance, substituents can alter the pKa of the hydroxyl group, thereby influencing the pH range over which metal complexation occurs. mdpi.com The design of substituted hydroxyquinoline ligands often aims to fine-tune these properties for specific applications, such as enhancing selectivity for a particular metal ion or improving solubility in a desired solvent. mdpi.comresearchgate.net The structure of these ligands makes them versatile, allowing them to act not only as bidentate chelating agents but also as monodentate or bridging ligands, leading to a variety of coordination modes. nih.gov
Synthesis and Characterization of Metal Chelates (e.g., with Transition Metals, Main Group Metals)
The synthesis of metal complexes with 8-Methylquinolin-5-ol and other 8-hydroxyquinoline derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netsphinxsai.comuobaghdad.edu.iq The stoichiometry of the resulting complexes is often 1:2 (metal:ligand), particularly with divalent metal ions, leading to the formation of neutral chelate complexes. researchgate.netnih.govscirp.org However, other stoichiometries, such as 1:1, are also possible depending on the metal ion, its oxidation state, and the reaction conditions. mdpi.com
A variety of metal chelates have been synthesized and characterized, involving transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II), as well as main group metals. researchgate.netsphinxsai.com For example, mixed ligand complexes have been prepared using 8-hydroxyquinoline derivatives alongside other ligands like Schiff bases or amino acids. uobaghdad.edu.iqisca.me The synthesis of these complexes often involves refluxing the reactants in an ethanolic solution, sometimes in the presence of a base to facilitate the deprotonation of the hydroxyl group. uobaghdad.edu.iq
Characterization of the resulting metal chelates is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. sphinxsai.comresearchgate.net Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help elucidate its geometry. mdpi.com Other techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and magnetic susceptibility measurements are also employed to fully characterize the structure and properties of the synthesized metal chelates. researchgate.netsphinxsai.comresearchgate.net The geometry of the complexes can vary, with common structures being octahedral, distorted octahedral, square planar, and tetrahedral, depending on the coordination number and the nature of the metal ion. researchgate.netscirp.org
Fundamental Studies on Metal-Ligand Interactions
The interaction between 8-hydroxyquinoline derivatives and metal ions is a subject of fundamental research due to its importance in various chemical and biological processes. nih.govyoutube.com These studies often focus on determining the stability constants of the metal complexes, which quantify the strength of the metal-ligand bond. nih.gov Techniques such as potentiometric and spectrophotometric titrations are commonly used to determine these constants. uncw.edunih.gov
The stability of the metal complexes is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the specific substituents on the quinoline ring. mdpi.com For instance, the metal binding affinity of a 5-nitro-8-hydroxyquinoline-proline hybrid at pH 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The formation of stable chelates is often accompanied by an increase in the aromaticity of the ligand, a phenomenon known as chelatoaromaticity, which further contributes to the stability of the complex. researchgate.net
Solution equilibrium studies are crucial for understanding the speciation of the metal complexes in solution, i.e., the different types of complex species that exist at different pH values and metal-to-ligand ratios. nih.gov These studies have shown that 8-hydroxyquinoline derivatives can form both mono and bis complexes with divalent metal ions like Cu(II) and Zn(II). nih.gov The presence of additional coordinating groups on the substituent can lead to more complex speciation, including the formation of dinuclear complexes. mdpi.com
Applications in Analytical Chemistry: Metal Ion Detection and Extraction Principles
The strong chelating ability of 8-hydroxyquinoline and its derivatives has been widely exploited in analytical chemistry for the detection and separation of metal ions. nih.govresearchgate.net The formation of colored or fluorescent metal complexes provides the basis for colorimetric and fluorometric methods of analysis. uci.edu Many metal chelates of 8-hydroxyquinoline-5-sulfonic acid, for example, exhibit intense fluorescence, allowing for the detection of subpicomole quantities of metal ions like Cd, Mg, and Zn. uci.edu
Solvent extraction is another important application of these ligands. bhu.ac.in The principle behind this technique is the formation of a neutral metal chelate that is more soluble in an organic solvent than in water. bhu.ac.in By shaking an aqueous solution containing metal ions with an organic solution of the chelating agent, the metal ions can be selectively transferred to the organic phase. The efficiency of the extraction depends on factors such as the pH of the aqueous phase, the concentration of the chelating agent, and the nature of the organic solvent. journalssystem.comsun.ac.za 8-Hydroxyquinoline derivatives have been successfully used for the extraction of a wide range of metal ions, including rare-earth elements. researchgate.net The selectivity of the extraction can be controlled by adjusting the pH, as different metal chelates have different formation constants and thus extract over different pH ranges. sun.ac.za
Role in Catalysis: Design of Organometallic Catalysts Featuring Hydroxyquinoline Ligands
The use of 8-hydroxyquinoline and its derivatives as ligands in organometallic catalysis is an area of growing interest. The design of effective homogeneous catalysts often relies on the ability to fine-tune the steric and electronic properties of the ligands surrounding the metal center. youtube.com The versatile coordination chemistry of hydroxyquinoline ligands makes them attractive candidates for this purpose. nih.gov
Organometallic complexes containing hydroxyquinoline ligands have been investigated for their potential as catalysts in various organic transformations. For instance, half-sandwich rhodium and ruthenium complexes with 8-hydroxyquinoline-amino acid hybrid ligands have been synthesized and studied. nih.govnih.gov While the primary focus of these particular studies was on their anticancer activity, the principles of their synthesis and characterization are relevant to the development of catalysts. nih.govnih.gov
The catalytic cycle of many organometallic reactions involves key steps such as oxidative addition, migratory insertion, and reductive elimination. libretexts.orgyoutube.com The ligands play a crucial role in each of these steps, influencing the reactivity and stability of the catalytic intermediates. By modifying the substituents on the hydroxyquinoline ring, it is possible to modulate the electron-donating or -withdrawing properties of the ligand, which in turn can affect the catalytic activity and selectivity of the metal complex. mdpi.comyoutube.com For example, the introduction of specific functional groups could be used to anchor the catalyst to a solid support for heterogeneous catalysis or to enhance its solubility in a particular reaction medium.
Advanced Analytical Methodologies Beyond Basic Identification
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures (e.g., HPLC, GC)
Chromatographic methods are paramount for the separation and purity assessment of quinoline (B57606) derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), offer robust solutions for analyzing these compounds in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile quinoline derivatives. The choice of column and mobile phase is critical for achieving effective separation. For instance, a method for analyzing Quinoline Yellow WS, a mixture of sulfonated quinoline derivatives, utilizes a BIST™ A+ cation-exchange column. sielc.com This unique method employs a multi-charged positive buffer in a primarily organic mobile phase to retain and separate the negatively-charged analytes. sielc.com The enantiomeric excess of products from reactions involving quinoline carboxylic acids has been determined using HPLC analysis, highlighting its utility in stereoselective synthesis.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile quinoline compounds. A method developed for the determination of quinoline in textiles uses a toluene (B28343) extraction followed by GC-MS analysis. madison-proceedings.com This method demonstrates high sensitivity, with a low detection limit of 0.1 mg/kg. madison-proceedings.com The GC conditions, including inlet temperature and column temperature programming, are optimized to ensure sharp peaks and efficient separation. madison-proceedings.com For example, an inlet temperature of 250°C was found to be optimal for quinoline analysis, which has a boiling point of approximately 240°C. madison-proceedings.com Time-of-flight mass spectrometry (TOF-MS) coupled with GC has also been successfully applied to identify quinoline alkaloids in complex natural matrices like honey, where the fragmentation patterns in the mass spectra are crucial for structural elucidation. nih.govresearchgate.net
Table 1: Examples of Chromatographic Conditions for Quinoline Derivative Analysis
| Technique | Compound/Matrix | Column | Mobile Phase/Carrier Gas & Conditions | Detector | Reference |
|---|---|---|---|---|---|
| HPLC | Quinoline Yellow WS | BIST A+, 4.6x150 mm | Gradient: 80-60% Acetonitrile in 15 min; Buffer: 5 mM TMDAP formate (B1220265) pH 4.0 | VIS 412 nm | sielc.com |
| GC-MS | Quinoline in Textiles | (Not specified) | Carrier Gas: Helium; Inlet Temp: 250°C; Program: 60°C (1 min hold), ramp to 260°C | Mass Spectrometer | madison-proceedings.com |
| GC-TOF-MS | Quinoline Alkaloids in Honey | (Not specified) | (Not specified) | Time-of-Flight Mass Spectrometer | nih.govresearchgate.net |
Electrophoretic Techniques for Separation
Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged species like quinoline derivatives. The technique's advantages include rapid analysis times, simple instrumentation, and minimal sample consumption.
Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in a buffer-filled capillary under the influence of an electric field. The migration behavior of methylquinolines has been studied using CZE, where the acidity of the running buffer and the addition of polymers like polyethylene (B3416737) glycol (PEG) were optimized to achieve separation. madison-proceedings.com For instance, optimal conditions for separating methylquinolines were found to be an acetate-Tris buffer at pH 5.5 containing 10% PEG 2000. madison-proceedings.com
Non-Aqueous Capillary Electrophoresis (NACE) is a valuable alternative for analytes that are insoluble or sparingly soluble in water. A NACE method has been developed for the quantitative determination of 8-mercaptoquinoline (B1208045) hydrochloride, achieving a detection limit of 1.5 µg/mL. electrochemsci.org
Micellar Electrokinetic Capillary Chromatography (MEKC) extends the applicability of CE to neutral molecules by adding a surfactant to the buffer, which forms micelles that act as a pseudo-stationary phase. This technique, along with aqueous and non-aqueous CE, has been successfully applied to the separation of mixtures containing quinoline derivatives. electrochemsci.org
Table 2: Capillary Electrophoresis Conditions for Quinoline Derivative Separation
| Technique | Analyte(s) | Buffer System | Key Separation Parameters | Reference |
|---|---|---|---|---|
| CZE | Methylquinolines | 0.0176 M acetate-Tris buffer, pH 5.5 | 10% Polyethylene glycol (PEG) 2000 additive | madison-proceedings.com |
| NACE | 8-Mercaptoquinoline hydrochloride | (Not specified) | Non-aqueous medium | electrochemsci.org |
| Aqueous CE | Quinoline-2-thione | (Not specified) | Aqueous medium | electrochemsci.org |
Spectrophotometric Methods for Quantitative Analysis in Research Matrices
Spectrophotometry, particularly UV-Visible spectroscopy, provides a straightforward and accessible method for the quantitative analysis of quinoline derivatives, which typically exhibit strong UV absorption due to their aromatic nature.
Quantitative determination often involves a chemical reaction to produce a colored species that can be measured in the visible range, enhancing selectivity. A method for the determination of halogenated 8-hydroxyquinoline (B1678124) derivatives relies on their reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent. researchgate.net This reaction produces a red antipyrine (B355649) dye with a characteristic absorption maximum around 500 nm, allowing for quantification. researchgate.net
Direct UV-Vis spectrophotometry is also used, particularly in studying the metal-chelating properties of 8-hydroxyquinolines. The UV spectra of 8-hydroxyquinoline (8-HQ) and its metal complexes show distinct absorption peaks. nih.gov The quinoline ring itself typically displays two main absorption bands corresponding to π-π* and n-π* transitions. nih.gov For example, in studies of 8-aminoquinoline-melatonin hybrids, UV-vis spectrophotometry was used to record the spectra of the compounds in the presence of various metal ions to investigate their chelation properties. nih.gov The analysis was performed over a wavelength range of 200 to 600 nm. nih.gov
Table 3: UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives
| Compound/Complex | Solvent/Conditions | Absorption Maxima (λmax, nm) | Application | Reference |
|---|---|---|---|---|
| Halogenated 8-hydroxyquinolines | Post-derivatization with 4-aminoantipyrine | ~500 | Quantitative Analysis | researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | Methanol | 234, 308 | Structural Characterization | nih.gov |
| 8-Aminoquinoline-melatonin hybrid + CuCl₂ | (Not specified) | 200 - 600 (scanned range) | Metal Chelation Study | nih.gov |
| Cu(II)-8-hydroxyquinoline hydrazone complex | DMSO | 282, 332, 405, 428, 556 | Characterization | nih.gov |
Advanced Electrochemical Studies of Redox Properties
Advanced electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of 8-hydroxyquinoline derivatives. These studies provide insights into their reaction mechanisms, electron transfer kinetics, and potential as redox-active agents.
The electrochemical oxidation of 8-hydroxyquinoline (8HQ) has been studied in detail using a glassy carbon paste electrode. electrochemsci.orgresearchgate.net The process is typically an irreversible, two-electron oxidation that is controlled by diffusion. electrochemsci.orgresearchgate.net The oxidation peak potential is highly dependent on pH, shifting to more negative potentials as the pH increases. electrochemsci.orgresearchgate.net The mechanism involves the formation of free radical species that can dimerize to form quinonoid-type compounds, which can be observed as pre-peaks in continuous cyclic voltammograms. electrochemsci.orgresearchgate.net
Table 4: Electrochemical Data for 8-Hydroxyquinoline and Related Compounds
| Compound/Family | Technique | Electrode | Key Findings | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | Cyclic Voltammetry | Glassy Carbon Paste | Irreversible, pH-dependent, two-electron oxidation process. | electrochemsci.orgresearchgate.net |
| 8-Hydroxyquinoline (8HQ) | Cyclic Voltammetry | Anionic Surfactant Modified Carbon Nanotube Paste | Quasi-reversible, diffusion-controlled electrode process observed at pH 7.0. | physchemres.org |
| Cu(II) complexes of 8-hydroxyquinoline hydrazones | Cyclic Voltammetry | (Not specified) | Formal redox potentials of +377 to +395 mV vs. NHE. | nih.gov |
| Quinolinium salts | Cyclic Voltammetry | (Not specified) | Reduction potentials ranged from -0.43 V to -1.08 V. | nih.gov |
Future Directions in Academic Research
Development of Novel Synthetic Strategies for Regiospecific Functionalization
Future research will undoubtedly focus on the development of novel synthetic strategies for the precise and controlled functionalization of the 8-methylquinolin-5-ol (B3187586) core. The ability to introduce a variety of functional groups at specific positions is paramount for tuning the molecule's properties for various applications. A significant area of exploration will be the application of modern C-H activation techniques. nih.govsemanticscholar.orgresearchgate.net Transition metal-catalyzed C-H functionalization, utilizing catalysts based on rhodium, ruthenium, or palladium, offers a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govsemanticscholar.orgacs.org For instance, the nitrogen atom within the quinoline (B57606) ring can act as a directing group to guide the catalyst to specific C-H bonds, enabling high regioselectivity. nih.gov Research in this area could lead to the development of a diverse library of 8-methylquinolin-5-ol derivatives with tailored electronic and steric properties.
Another promising avenue is the exploration of dearomative functionalization strategies. These methods disrupt the aromaticity of the quinoline ring system to introduce new functionalities and create three-dimensional molecular architectures. Such approaches can provide access to novel chemical space and lead to the discovery of compounds with unique biological activities or material properties.
The development of these synthetic methods will be crucial for creating a toolbox for the fine-tuning of 8-methylquinolin-5-ol's characteristics. Below is a table summarizing potential regioselective functionalization strategies.
| Synthetic Strategy | Target Position(s) | Potential Reagents/Catalysts | Desired Outcome |
| Directed C-H Arylation | C-2, C-4, C-7 | Palladium or Rhodium catalysts with aryl halides | Introduction of various aryl groups to modulate electronic properties and steric bulk. |
| C(sp³)-H Functionalization | 8-methyl group | Rhodium(III) or Ruthenium(II) catalysts | Introduction of functional groups at the methyl position for further elaboration. acs.orgacs.orgresearchgate.net |
| Halogenation | C-7 | N-halosuccinimides | Introduction of halogens for subsequent cross-coupling reactions. |
| Nitration | C-6, C-7 | Nitrating agents | Introduction of nitro groups which can be reduced to amines for further derivatization. |
Advanced Computational Modeling for Structure-Property Relationships and Reaction Pathway Predictions
The application of advanced computational modeling will be instrumental in accelerating the discovery and development of new applications for 8-methylquinolin-5-ol and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure, spectroscopic properties, and reactivity of molecules. nih.govnih.govrsc.org Future research will likely involve extensive in silico studies to predict how modifications to the 8-methylquinolin-5-ol scaffold will affect its properties. nih.gov
These computational approaches can be used to:
Predict Spectroscopic Properties: Calculate UV-Vis and fluorescence spectra to guide the design of new fluorescent probes or materials for organic light-emitting diodes (OLEDs). skku.edu
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of synthetic transformations, aiding in the optimization of reaction conditions and the prediction of regioselectivity.
Determine Structure-Property Relationships: Establish correlations between the molecular structure of 8-methylquinolin-5-ol derivatives and their observed properties, such as binding affinity to biological targets or catalytic activity.
Investigate Tautomeric Equilibria: For the parent 8-methylquinolin-5-ol, computational methods can predict the relative stabilities of different tautomeric forms, which can have a significant impact on its chemical behavior. nih.gov
The insights gained from these computational studies will provide a rational basis for the design of new experiments, saving time and resources in the laboratory.
Exploration of Supramolecular Assemblies Involving 8-Methylquinolin-5-ol
The 8-hydroxyquinoline (B1678124) moiety is well-known for its ability to form stable complexes with a wide range of metal ions and to participate in the formation of supramolecular assemblies through non-covalent interactions. mdpi.comresearchgate.netnih.gov Future research should explore the potential of 8-methylquinolin-5-ol as a building block for the construction of novel supramolecular architectures. The presence of the hydroxyl group and the nitrogen atom makes it an excellent chelating ligand, while the aromatic rings can participate in π-π stacking interactions. mdpi.comnih.gov
Investigations in this area could focus on:
Coordination Chemistry: Synthesizing and characterizing new metal complexes of 8-methylquinolin-5-ol with various transition metals and lanthanides. The resulting complexes could exhibit interesting photophysical, magnetic, or catalytic properties. mdpi.com
Crystal Engineering: Studying the solid-state packing of 8-methylquinolin-5-ol hydrobromide and its derivatives to understand the role of hydrogen bonding, halogen bonding (in the case of the hydrobromide), and other intermolecular forces in directing the crystal structure. ias.ac.in
Self-Assembled Monolayers and Nanostructures: Exploring the ability of 8-methylquinolin-5-ol derivatives to self-assemble on surfaces or in solution to form well-defined nanostructures with potential applications in sensing or electronics.
A summary of key intermolecular interactions that could be exploited in the design of supramolecular assemblies is presented in the table below.
| Type of Interaction | Functional Groups Involved | Potential Application |
| Metal Coordination | 5-hydroxyl, quinoline nitrogen | Catalysis, sensing, imaging |
| Hydrogen Bonding | 5-hydroxyl, quinoline nitrogen | Crystal engineering, molecular recognition |
| π-π Stacking | Quinoline ring system | Organic electronics, host-guest chemistry |
| Halogen Bonding | Bromide ion (in hydrobromide salt) | Crystal engineering, anion recognition |
Design of Next-Generation Ligands for Specialized Chemical Transformations
The quinoline framework is a privileged scaffold for the design of ligands in organometallic catalysis. The specific electronic and steric environment provided by the 8-methylquinolin-5-ol core could be harnessed to develop next-generation ligands for a variety of specialized chemical transformations. The combination of a hard oxygen donor and a borderline nitrogen donor allows for the coordination of a wide range of metal centers.
Future research in this direction could involve:
Asymmetric Catalysis: The development of chiral derivatives of 8-methylquinolin-5-ol as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
Tandem Catalysis: The design of multifunctional ligands based on the 8-methylquinolin-5-ol scaffold that can facilitate multiple catalytic steps in a single pot.
Photoredox Catalysis: The exploration of 8-methylquinolin-5-ol derivatives as ligands in photoredox catalysis, where their photophysical properties could be tuned to promote specific light-driven reactions.
The catalytic potential of metal complexes incorporating 8-hydroxyquinoline-based ligands has been demonstrated in various reactions, including polymerization and oxidation. researchgate.netnih.gov By systematically modifying the substituents on the 8-methylquinolin-5-ol ring, it should be possible to fine-tune the catalytic activity and selectivity of the corresponding metal complexes.
Fundamental Studies on Intermolecular Interactions in Solid and Solution States
A fundamental understanding of the intermolecular interactions of this compound in both the solid and solution states is crucial for predicting its physical properties and behavior in different environments. In the solid state, the hydrobromide salt introduces the possibility of strong hydrogen bonding between the protonated quinolinium nitrogen and the bromide anion, as well as potential C-H···Br interactions. ias.ac.inresearchgate.net
Future research should employ a combination of experimental and computational techniques to probe these interactions:
X-ray Crystallography: Single-crystal X-ray diffraction studies of this compound and its derivatives can provide precise information about the three-dimensional arrangement of molecules in the crystal lattice and the nature of the intermolecular contacts. researchgate.net
Solid-State NMR Spectroscopy: This technique can provide information about the local environment of atoms in the solid state and can be used to study polymorphism and molecular dynamics.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound in solution, providing insights into its solvation and aggregation properties. nih.gov
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to quantify the strength and nature of the various intermolecular interactions present in both the solid and solution states. nih.govmdpi.com
A deeper understanding of these fundamental interactions will be invaluable for applications such as crystal engineering, formulation development, and the design of new materials with desired physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methylquinolin-5-ol hydrobromide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 8-hydroxyquinoline derivatives as precursors. For example, 5-substituted 8-hydroxyquinolines can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using methylating agents like methyl bromide or dimethyl sulfate .
- Step 2 : Optimize reaction temperature and solvent polarity. Evidence suggests that acetic acid and hydrobromic acid (HBr) at 100°C facilitate hydrobromide salt formation with high yields (e.g., 67% for analogous sulfonamide derivatives) .
- Step 3 : Purify via precipitation in diethyl ether and validate purity using H NMR (e.g., δ 9.14 ppm for quinoline protons) and mass spectrometry (target [M+H] peak) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal lattice to confirm the hydrobromide salt formation and intermolecular interactions (e.g., hydrogen bonding between Br and the hydroxyl group) .
- Spectroscopy : Use H/C NMR to assign methyl and quinoline proton environments. For example, methyl groups typically resonate at δ 2.5–3.5 ppm in DMSO- .
- DFT calculations : Compare experimental bond lengths (e.g., C-O and C-N) with theoretical models to assess charge transfer properties .
Advanced Research Questions
Q. How do substituents at the 5-position of 8-hydroxyquinoline derivatives influence bioactivity or material properties?
- Methodology :
- Comparative synthesis : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) or electron-withdrawing groups (e.g., sulfonyl, chloro) to study steric/electronic effects .
- Bioactivity assays : Test inhibitory activity against enzymes like catechol-O-methyltransferase (COMT) using IC measurements. For example, sulfonyl-substituted derivatives showed enhanced inhibition due to improved binding affinity .
- Structural analysis : Correlate substituent size with crystallographic packing efficiency (e.g., alkyl chains may disrupt π-π stacking) .
Q. What computational strategies are effective for predicting the reactivity of this compound in acidic/alkaline environments?
- Methodology :
- Solvent modeling : Perform DFT-based solvent phase calculations to simulate protonation/deprotonation equilibria. For instance, the hydroxyl group’s pKa can be predicted using charge distribution analysis .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups typically stabilize adjacent positions via hyperconjugation .
Q. How can researchers resolve contradictions in spectroscopic data for 8-hydroxyquinoline derivatives?
- Methodology :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm functional group assignments. For example, discrepancies in hydroxyl proton shifts may arise from solvent-induced hydrogen bonding .
- Dynamic NMR : Use variable-temperature experiments to detect conformational flexibility (e.g., rotameric equilibria in alkyl-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
